1-Nitronaphthalene-7,8-oxide
Description
Contextualizing 1-Nitronaphthalene-7,8-Oxide within Nitrated Polycyclic Aromatic Hydrocarbon (NPAH) Research
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of compounds derived from polycyclic aromatic hydrocarbons (PAHs) that contain at least one nitro functional group. Found in diesel exhaust and as byproducts of combustion, NPAHs are of significant interest in environmental and toxicological studies. 1-Nitronaphthalene (B515781) is a prominent NPAH found as an air pollutant in urban environments. metabolicatlas.org The focus of academic research often shifts from the parent compound to its metabolites to understand its biological activity. This compound emerges in this context as a key metabolic intermediate of 1-nitronaphthalene. idexlab.comnih.gov The study of this epoxide is crucial for elucidating the mechanisms by which 1-nitronaphthalene exerts its biological effects.
Significance of Epoxide Intermediates in Chemical and Environmental Transformations
Epoxides are three-membered cyclic ethers that are often highly reactive due to the strain in the ring structure. In metabolic pathways, they are frequently formed from aromatic or unsaturated compounds by cytochrome P450 enzymes. researchgate.net These epoxide intermediates are electrophilic and can react with cellular nucleophiles like DNA and proteins, a process often referred to as bioactivation. idexlab.com The formation of epoxides is considered a critical step in the chemical transformations of many xenobiotics, including PAHs and NPAHs. nih.gov The study of these transient intermediates, such as this compound, is fundamental to understanding the chemical basis of the biological activity of their parent compounds. nih.gov
Scope of Academic Inquiry into this compound
Academic research on this compound is primarily concentrated on its role in the metabolic pathway of 1-nitronaphthalene. researchgate.net Investigations have focused on its formation, which is catalyzed by specific cytochrome P450 isoenzymes, and its subsequent detoxification reactions. idexlab.comnih.gov A significant area of study involves the characterization of its reactions with glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov This research aims to identify the specific glutathione S-transferase (GST) enzymes involved and to characterize the resulting conjugate structures, providing insight into the detoxification pathways. nih.govhmdb.ca
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-nitro-1a,7b-dihydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H7NO3/c12-11(13)7-3-1-2-6-4-5-8-10(14-8)9(6)7/h1-5,8,10H |
InChI Key |
JBECFHRNFSQXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3C(O3)C=C2)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical and Physical Properties
The specific physicochemical properties of 1-Nitronaphthalene-7,8-oxide are cataloged in chemical databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H7NO3 | ebi.ac.uk |
| Average Mass | 189.168 Da | ebi.ac.uk |
| Monoisotopic Mass | 189.04259 Da | ebi.ac.uk |
| InChI | InChI=1S/C10H7NO3/c12-11(13)7-3-1-2-6-4-5-8-10(14-8)9(6)7/h1-5,8,10H | ebi.ac.uk |
| InChIKey | JBECFHRNFSQXPM-UHFFFAOYSA-N | ebi.ac.uk |
| SMILES | [O-]N+c1cccc2C=CC3OC3c12 | ebi.ac.uk |
| Classification | Nitronaphthalenes | hmdb.ca |
Reactivity and Reaction Pathways of 1 Nitronaphthalene 7,8 Oxide
Nucleophilic Ring-Opening Reactions of the Epoxide Moiety
The epoxide ring of 1-nitronaphthalene-7,8-oxide is a key feature influencing its reactivity. This strained three-membered ring is susceptible to attack by nucleophiles, leading to ring-opening reactions. These reactions are significant as they represent a critical pathway for the metabolic activation and detoxification of this compound in biological systems.
In biological systems, 1-nitronaphthalene (B515781) is metabolized to electrophilic intermediates, including epoxides like this compound. nih.gov These epoxides can then react with endogenous nucleophiles such as glutathione (B108866) (GSH). This conjugation is often facilitated by a family of enzymes known as glutathione S-transferases (GSTs). nih.govhmdb.ca
The reaction involves the nucleophilic attack of the thiol group of glutathione on one of the carbon atoms of the epoxide ring, leading to the formation of a covalent bond and the opening of the ring. This process results in the formation of glutathione conjugates, which are generally more water-soluble and can be more readily excreted from the body.
Studies using rat lung and liver microsomes have identified several glutathione conjugates of 1-nitronaphthalene, confirming the role of epoxide intermediates in its metabolism. nih.gov Specifically, four regioisomeric conjugates have been identified:
1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene
1-nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene
1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene
1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene nih.gov
The formation of these conjugates demonstrates that both the C(7),C(8)-epoxide (this compound) and the C(5),C(6)-epoxide are formed and subsequently react with glutathione. nih.gov The relative abundance of these conjugates can vary between tissues, with conjugates derived from the C(7),C(8)-epoxide being major products in the lung, while those from the C(5),C(6)-epoxide are more prominent in the liver. nih.gov
The reaction of this compound with glutathione can be catalyzed by various GST isoenzymes, including microsomal glutathione S-transferase 1 (MGST1) and MGST2. hmdb.ca
Table 1: Glutathione Conjugates of 1-Nitronaphthalene Epoxides
| Conjugate | Precursor Epoxide |
| 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene | This compound |
| 1-nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene | This compound |
| 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene | 1-Nitronaphthalene-5,6-oxide (B1245528) |
| 1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene | 1-Nitronaphthalene-5,6-oxide |
Under acidic conditions, the ring-opening of epoxides is facilitated. The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. echemi.com This protonation creates a better leaving group (a hydroxyl group) and increases the electrophilicity of the carbon atoms of the epoxide ring. echemi.comlibretexts.org
The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 reactions. libretexts.orgchimia.ch In the case of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orglibretexts.org This is because the transition state has significant carbocation character, and the positive charge is better stabilized on the more substituted carbon. libretexts.org This pathway is often described as having SN1-like character. chimia.ch
For this compound, acid-catalyzed hydrolysis would involve the protonation of the epoxide oxygen followed by the attack of a water molecule. The attack would likely occur at the benzylic C-8 position due to the greater stabilization of the partial positive charge at this position.
The regiochemistry of the nucleophilic ring-opening of this compound is dependent on the reaction conditions.
Under basic or neutral conditions (SN2-like): The nucleophile, such as the thiolate anion of glutathione, attacks the less sterically hindered carbon atom. masterorganicchemistry.com For this compound, this would be the C-7 position. The reaction proceeds with inversion of stereochemistry at the center of attack. masterorganicchemistry.com
Under acidic conditions (SN1-like): The nucleophile attacks the more substituted carbon atom that can better stabilize a positive charge. libretexts.orglibretexts.org In the case of this compound, this would be the C-8 position. The reaction also proceeds with inversion of stereochemistry, leading to a trans-diaxial opening of the epoxide ring. libretexts.org
The identification of both 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene and 1-nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene as metabolites indicates that both C-7 and C-8 are susceptible to nucleophilic attack by glutathione. nih.gov This suggests that both SN2-like and SN1-like pathways may be operating in biological systems, or that the electronic and steric factors are finely balanced.
Photochemical Transformations and Degradation Mechanisms
1-Nitronaphthalene and its derivatives are subject to photochemical transformations, which are important degradation pathways in the environment. walshmedicalmedia.comidexlab.com
The direct photolysis of 1-nitronaphthalene has been studied under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. walshmedicalmedia.com The presence of molecular oxygen significantly influences the photodegradation quantum yield. walshmedicalmedia.comidexlab.com
Under anaerobic conditions, the primary photochemical pathway is thought to involve the formation of a nitrite (B80452) intermediate, which then dissociates into nitrogen monoxide (NO) and an aryloxy radical. walshmedicalmedia.com However, another proposed pathway suggests that a significant fraction of the excited singlet state molecules may return to the ground state through recombination of a geminate radical pair (aryl and nitrogen dioxide) within the solvent cage. walshmedicalmedia.com
Under aerobic conditions, molecular oxygen can quench the excited triplet state of 1-nitronaphthalene, reducing the photodegradation quantum yield. walshmedicalmedia.comacs.org The interaction with oxygen can also lead to the formation of reactive oxygen species, such as singlet oxygen and hydroperoxyl radicals (HO₂•), which can participate in further reactions. acs.org
Table 2: Effect of Oxygen on Photodegradation Quantum Yield of Nitronaphthalenes
| Compound | Solvent | Condition | Quantum Yield Reduction |
| 1-Nitronaphthalene | Cyclohexane | Aerobic | 63% |
| 1-Nitronaphthalene | Acetonitrile (B52724) | Aerobic | 63% |
| 2-Methyl-1-nitronaphthalene | Cyclohexane | Aerobic | 81% |
| 2-Methyl-1-nitronaphthalene | Acetonitrile | Aerobic | 81% |
Data adapted from Walsh Medical Media. walshmedicalmedia.com
Theoretical studies have proposed that the photolysis of 1-nitronaphthalene can proceed through an intramolecular rearrangement mechanism. acs.org Upon absorption of UVA or UVB radiation, the molecule is promoted to an excited singlet state, which then undergoes an efficient intersystem crossing to a triplet state. acs.org From this triplet state, the molecule can undergo a photodegradation process involving the formation of a transient oxaziridine (B8769555) ring. acs.org This rearrangement provides a pathway for the decomposition of the molecule. This mechanism supports a long-standing hypothesis about the photochemistry of nitrated polycyclic aromatic hydrocarbons. acs.org
Role of Excited States and Intersystem Crossing in Photoreactivity
The photoreactivity of nitroaromatic compounds, including 1-nitronaphthalene derivatives, is governed by the dynamics of their electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For nitronaphthalenes, the subsequent deactivation pathways are exceptionally rapid and efficient.
A dominant pathway for the deactivation of the first excited singlet state (S₁) of 1-nitronaphthalene is an extremely fast intersystem crossing (ISC) to the triplet manifold (Tₙ). researchgate.netidexlab.com This process, which involves a change in spin multiplicity, can occur on a femtosecond timescale (sub-200 fs), making it one of the fastest known ISC rates for organic molecules. researchgate.netresearchgate.net The high efficiency of this spin-forbidden transition is attributed to strong spin-orbit coupling between the singlet and triplet states, particularly when they possess different orbital characteristics (e.g., ¹ππ* and ³nπ*), a principle consistent with El-Sayed's rule. researchgate.net
Theoretical and experimental studies on 1-nitronaphthalene and its derivatives have identified two competing decay channels from the initially populated Franck-Condon singlet state:
Ultrafast Intersystem Crossing (ISC): The primary channel connects the excited singlet state to a higher-energy triplet state (often T₂), which then rapidly relaxes to the lowest triplet state (T₁). researchgate.netdntb.gov.ua
Conformational Relaxation: A secondary channel can involve the relaxation of the nitro group's conformation to form an intramolecular charge transfer state which may have dissociative character. researchgate.netwalshmedicalmedia.com
Table 1: Key Photophysical Processes in Nitronaphthalene Derivatives
| Process | Description | Timescale | Key Factors | References |
|---|---|---|---|---|
| Light Absorption | Promotion from ground state (S₀) to first excited singlet state (S₁). | Instantaneous | Wavelength of light | dntb.gov.ua |
| Intersystem Crossing (ISC) | Non-radiative transition from the S₁ state to the triplet manifold (Tₙ). | ~100-200 fs | Spin-orbit coupling, energy gap between S₁ and Tₙ states, nitro group conformation. | researchgate.netresearchgate.net |
| Internal Conversion (IC) | Non-radiative decay between states of the same multiplicity (e.g., T₂ → T₁). | ps | Vibrational coupling | dntb.gov.ua |
| Photoreaction | Chemical transformation originating from an excited state (e.g., dissociation). | Varies | Excited state character, presence of reactants (O₂, H₂O). | walshmedicalmedia.comnih.gov |
| Phosphorescence | Radiative decay from the lowest triplet state (T₁) to the ground state (S₀). | ms to s | T₁ lifetime | idexlab.com |
Generation of Photo-Oxidation Products
The excited triplet state of 1-nitronaphthalene (³1NN*), once formed, is a potent chemical reactant. In aqueous or atmospheric environments, it can initiate oxidation reactions. The presence of the epoxide ring in this compound adds another layer of complexity, but the fundamental photo-oxidation pathways of the nitronaphthalene chromophore remain relevant.
One significant reaction is the oxidation of water or hydroxide (B78521) ions by the excited triplet state, which generates highly reactive hydroxyl radicals (˙OH). rsc.orgrsc.org
³(1-Nitronaphthalene)* + H₂O/OH⁻ → (1-Nitronaphthalene)•⁻ + ˙OH/OH•
The rate constant for the reaction with hydroxide ions is significant, and even the oxidation of water can be a primary source of hydroxyl radicals at neutral pH. rsc.orgrsc.org In aerated solutions, the resulting nitronaphthalene radical anion can react with molecular oxygen (O₂), leading to the formation of superoxide (B77818) radicals and subsequently hydrogen peroxide (H₂O₂). rsc.orgrsc.org
Furthermore, the photooxidation of naphthalene (B1677914) systems in the presence of nitrogen oxides (NOx), common in polluted atmospheres, can lead to a variety of products. These reactions, initiated by OH radicals, can result in the formation of additional nitrated compounds or ring-opened products. copernicus.orgnih.gov Molecular oxygen can also directly interact with the excited triplet state or scavenge radical intermediates, influencing the final product distribution and potentially leading to the formation of singlet oxygen. walshmedicalmedia.comacs.orgresearchgate.net
Table 2: Potential Photo-Oxidation Products from the 1-Nitronaphthalene Moiety
| Product Class | Example(s) | Formation Pathway | References |
|---|---|---|---|
| Radical Species | Hydroxyl radical (˙OH), Superoxide radical (O₂•⁻) | Oxidation of H₂O/OH⁻ by the excited triplet state; reaction of radical anion with O₂. | rsc.orgrsc.org |
| Peroxides | Hydrogen peroxide (H₂O₂) | Disproportionation of hydroperoxyl/superoxide radicals. | rsc.orgrsc.org |
| Ring-Opened Products | 2-Formyl-cinnamaldehyde | OH-initiated oxidation in the presence of NOx. | nih.gov |
| Quinones | 1,2-Naphthoquinone, 1,4-Naphthoquinone | Oxidation of hydroxylated intermediates. | orst.eduresearchgate.net |
Other Chemical Transformations
Beyond photoreactivity, this compound is susceptible to chemical transformations targeting its two primary functional groups: the nitro group and the epoxide ring.
Reductive Transformations of the Nitro Group
The nitro group of nitroaromatic compounds is readily reduced under various conditions. This transformation is a cornerstone of synthetic chemistry for producing aromatic amines. rsc.org The reduction proceeds in a stepwise manner, typically involving a six-electron transfer to convert the nitro group (-NO₂) to an amino group (-NH₂).
-NO₂ → -NO (Nitroso) → -NHOH (Hydroxylamino) → -NH₂ (Amino)
This reduction can be achieved using a wide array of reagents and catalytic systems. organic-chemistry.orgrsc.org The choice of reductant and reaction conditions can allow for the selective isolation of intermediates. For instance, milder reducing agents or specific conditions can yield the N-arylhydroxylamine as the main product, while stronger conditions lead to the fully reduced aniline. rsc.orgnih.gov This pathway is critical in the metabolic activation of many nitroaromatic compounds. nih.gov
Table 3: Common Reagents for Nitroarene Reduction
| Reagent/System | Primary Product(s) | Conditions | References |
|---|---|---|---|
| H₂ with Metal Catalyst (Pd, Pt, Ni) | Amine | Catalytic hydrogenation | rsc.orgrsc.org |
| Fe, Sn, or Zn in Acid | Amine | Stoichiometric reduction | organic-chemistry.org |
| Sodium Borohydride (NaBH₄) with Catalyst | Amine or Hydroxylamine | Varies with catalyst and conditions | nih.gov |
| Zinc (Zn) dust in CO₂/H₂O | N-Arylhydroxylamine | Mild, environmentally benign conditions | rsc.org |
| Formic Acid with Iron Catalyst | Amine | Base-free transfer hydrogenation | organic-chemistry.org |
Hydrolysis and Dihydrodiol Formation (Chemical Pathways)
The epoxide ring of an arene oxide is strained and electrophilic, making it susceptible to nucleophilic attack. A primary chemical transformation for the 7,8-oxide moiety is hydrolysis, which involves the ring-opening of the epoxide by water. This reaction can occur spontaneously or be catalyzed by acid or enzymes (epoxide hydrolases). wikipedia.orgbio-rad.com
The hydrolysis of a naphthalene epoxide, such as the 7,8-oxide, results in the formation of a trans-dihydrodiol. orst.eduwikipedia.org This stereospecificity arises from the backside attack of the nucleophile (water) on one of the epoxide carbons, leading to an inversion of configuration at that center.
This compound + H₂O → 1-Nitro-trans-7,8-dihydroxydihydronaphthalene
This hydrolysis pathway is a fundamental step in the metabolism and detoxification of polycyclic aromatic hydrocarbons and their derivatives. bio-rad.comresearchgate.net The resulting dihydrodiol can then undergo further metabolic oxidation. Besides water, other nucleophiles can also open the epoxide ring, leading to a variety of trans-disubstituted dihydronaphthalene derivatives. nih.govsemanticscholar.org
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space Second-Order Perturbation Theory (CASPT2), have been instrumental in mapping the electronic landscape of nitronaphthalenes. acs.orgucl.ac.ukdntb.gov.ua
The principal non-radiative decay pathway for photoexcited 1-nitronaphthalene (B515781) is a rapid and efficient intersystem crossing (ISC) to the triplet state manifold. acs.orgresearchgate.net This process is identified as the primary photoinduced event following exposure to solar radiation. acs.org The efficiency of this singlet-to-triplet transition is attributed to strong spin-orbit coupling between the lowest excited singlet state (S₁) and a receiving triplet state (T₂), which are nearly isoenergetic. researchgate.net
Calculations have identified the key receiving state as the ³(πOπ*) triplet excited state. acs.orgucl.ac.uk The high spin-orbit coupling, on the order of 60 cm⁻¹, facilitates an extremely fast multiplicity change. researchgate.net While some studies suggest this ISC occurs on an ultrafast timescale of approximately 100 femtoseconds, other nonadiabatic dynamics simulations propose a slightly longer timescale of around 1 picosecond. researchgate.net Regardless of the precise timing, the population of the triplet manifold is the dominant photophysical event. acs.org From the populated triplet state, the molecule can either decay back to the ground state or undergo photochemical reactions. acs.org
Table 1: Key Electronic States and Pathways in 1-Nitronaphthalene Photophysics
| State/Process | Type | Description | Reference |
| S₁ | Excited Singlet State | Initially populated state upon light absorption. | acs.orgresearchgate.net |
| T₂ | Excited Triplet State | Key receiver state in the intersystem crossing process. | researchgate.net |
| ³(πOπ*) | Excited Triplet State | The main triplet state populated after intersystem crossing. | acs.orgucl.ac.uk |
| Intersystem Crossing (ISC) | Non-Radiative Decay | Highly efficient transition from the singlet to the triplet manifold, driven by strong spin-orbit coupling. | acs.orgresearchgate.net |
Time-dependent density functional theory (TD-DFT) and CASPT2//CASSCF calculations have been employed to characterize the molecular orbitals and electronic transitions in 1-nitronaphthalene. acs.orgresearchgate.net The lowest excited singlet state (S₁) possesses partial n→π* character. This orbital nature is crucial for the high efficiency of the intersystem crossing, as it facilitates the change in spin multiplicity according to El-Sayed's rules. researchgate.net The receiving triplet state, T₂, has significant ³(πOπ*) character. acs.orgresearchgate.net The near-degeneracy of these S₁ and T₂ states, combined with their differing orbital characteristics, results in the remarkably fast and efficient population of the triplet state manifold, which is the gateway to the subsequent photochemistry of the molecule. researchgate.net
Computational Modeling of Reaction Mechanisms
Computational modeling is essential for understanding the complex reaction mechanisms of 1-Nitronaphthalene-7,8-oxide, including the opening of its strained epoxide ring and its ultimate degradation.
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. The mechanism of this process can be modeled by analyzing the transition states, which typically proceed via SN1 or SN2 pathways depending on the reaction conditions. libretexts.orgchimia.ch
Acid-Catalyzed (SN1-like) Mechanism: In an acidic environment, the epoxide oxygen is first protonated, creating a good leaving group. libretexts.org The C-O bond begins to break, building a partial positive charge on the carbon atom. For an unsymmetrical epoxide like this compound, the transition state will favor the development of this positive charge on the more substituted carbon (the C7 position), which can better stabilize it. The nucleophile then attacks this more electrophilic carbon. The transition state has significant SN1 character. libretexts.orgchimia.ch
Base-Catalyzed/Neutral (SN2) Mechanism: Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons. masterorganicchemistry.com Due to steric hindrance, the attack occurs at the less substituted carbon atom (the C8 position). This reaction proceeds through a classic SN2 transition state, resulting in the inversion of stereochemistry at the site of attack. masterorganicchemistry.com
Table 2: Comparison of Epoxide Ring-Opening Mechanisms
| Feature | Acid-Catalyzed (SN1-like) | Base-Catalyzed (SN2) | Reference |
| Initial Step | Protonation of epoxide oxygen | Direct nucleophilic attack | libretexts.orgmasterorganicchemistry.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., HO⁻, RO⁻) | libretexts.orgmasterorganicchemistry.com |
| Regioselectivity | Attack at the more substituted carbon (C7) | Attack at the less substituted carbon (C8) | libretexts.orgmasterorganicchemistry.com |
| Transition State | Carbocation-like character | Bimolecular, concerted | chimia.chmasterorganicchemistry.com |
Photolysis is a major atmospheric degradation pathway for nitronaphthalenes. idexlab.comresearchgate.net Computational studies on 1-nitronaphthalene have provided the first theoretical evidence for a long-hypothesized intramolecular rearrangement mechanism that occurs from the triplet state. acs.org
Once the ³(πOπ*) triplet state is populated, the system faces an energy barrier to reach a reactive singlet-triplet crossing point. acs.orgucl.ac.uk This crossing region is characterized by the formation of a strained, transient oxaziridine (B8769555) ring intermediate. Surmounting this energy barrier is the key step in the photodegradation process. The model suggests that the efficiency of the photoreaction is directly related to the height of this energy barrier. ucl.ac.uk Following the formation of the oxaziridine intermediate, the molecule can rearrange further, leading to the cleavage of the nitro group and the degradation of the aromatic system. acs.orgwalshmedicalmedia.com This photodegradation pathway, initiated by solar radiation and proceeding through the triplet manifold, is a critical factor in the environmental fate of these compounds. acs.org
Ligand Binding and Catalytic Mechanisms in Enzymatic Transformations
The biotransformation of 1-nitronaphthalene is a critical area of study, with its metabolism to the 7,8-epoxide being a key step. This process is primarily mediated by cytochrome P450 (CYP) enzymes. idexlab.comnih.gov
Enzymatic Epoxidation:
Research has identified specific CYP isoforms responsible for the epoxidation of 1-nitronaphthalene. In particular, CYP2F enzymes play a significant role. idexlab.comnih.gov Studies using recombinant rat CYP2F4 have shown that it efficiently catalyzes the formation of both 1-nitronaphthalene-5,6-oxide (B1245528) and this compound, with the 7,8-epoxide being the predominant product in lung tissues. idexlab.comnih.gov The kinetics of this enzymatic reaction have been characterized, demonstrating the enzyme's affinity for 1-nitronaphthalene and its efficiency in converting it to its epoxide metabolites. nih.gov
The catalytic mechanism involves the binding of the 1-nitronaphthalene substrate to the active site of the CYP enzyme. The enzyme then utilizes molecular oxygen and NADPH to introduce an oxygen atom across the 7,8-double bond of the naphthalene (B1677914) ring, forming the epoxide. biorxiv.org While CYP2F enzymes are efficient in this process, studies suggest that other P450 enzymes also contribute to the epoxidation of 1-nitronaphthalene, highlighting a degree of redundancy and complexity in its metabolic activation. idexlab.comnih.gov
Glutathione (B108866) Conjugation:
Following its formation, this compound can undergo further enzymatic transformation, most notably through conjugation with glutathione (GSH). This reaction is a detoxification pathway, catalyzed by glutathione S-transferases (GSTs). The epoxide is a reactive electrophile, and its conjugation with the nucleophilic thiol group of glutathione renders it more water-soluble and facilitates its excretion. nih.gov The formation of glutathione conjugates is often used as a metric for quantifying the production of the epoxide metabolites in experimental systems. nih.gov
Molecular docking studies have been employed to investigate the interaction of naphthalene and its metabolites with enzymes involved in glutathione homeostasis, such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. medigraphic.com These computational models predict the binding affinities and interaction modes of ligands within the enzyme's active site, providing insights into potential inhibitory effects. For instance, studies have shown that naphthalene and its metabolites can exhibit strong binding to GCL. medigraphic.com
| Substrate | Parameter | Value |
|---|---|---|
| 1-Nitronaphthalene | Km (μM) | 18 |
| Vmax (min-1) | 25 |
Data based on the total generation of glutathione conjugates.
Structure-Reactivity Relationship Predictions (Non-Biological Context)
The inherent chemical reactivity of this compound is dictated by its molecular structure. Computational methods are invaluable for predicting its behavior in chemical reactions outside of a biological setting.
Influence of Substituents on Epoxide Reactivity
The presence of the nitro (-NO₂) group and the epoxide ring on the naphthalene scaffold significantly influences the molecule's electronic properties and reactivity.
The nitro group is a strong electron-withdrawing group. Its presence deactivates the aromatic ring system towards electrophilic attack but activates it towards nucleophilic attack. This electronic pull has a profound effect on the adjacent epoxide ring. By withdrawing electron density, the nitro group makes the epoxide ring more electron-deficient and, therefore, a stronger electrophile. This enhanced electrophilicity increases its susceptibility to attack by nucleophiles.
Theoretical studies on substituted naphthalenes have explored the intramolecular charge transfer between electron-donating and electron-withdrawing substituents. researchgate.net In the case of this compound, the electron-withdrawing nitro group would polarize the C-O bonds of the epoxide, making the carbon atoms more positive and thus more reactive towards nucleophiles. This is a key principle in understanding its reactivity in chemical transformations.
Prediction of Regio- and Stereoselectivity in Chemical Reactions
Computational chemistry can predict the most likely outcomes of chemical reactions involving this compound by assessing the stability of potential intermediates and transition states.
Regioselectivity:
The formation of this compound itself is a regioselective process. The epoxidation of 1-nitronaphthalene occurs preferentially at the 7,8-position over other positions like the 5,6-position. idexlab.comnih.gov This regioselectivity is governed by the electronic properties of the substituted naphthalene ring, where the 7,8-double bond is more susceptible to electrophilic attack by the oxidizing agent.
Stereoselectivity:
The stereochemical outcome of reactions can also be predicted. For instance, the enzymatic epoxidation of naphthalene by CYP2F enzymes is known to be stereoselective, predominantly forming the (1R,2S)-naphthalene oxide. nih.gov Similar stereoselectivity is expected in the formation of this compound, although specific stereochemical assignments from non-biological reactions would depend on the reagents and conditions used. Computational models can help predict the favored stereoisomer by calculating the energies of the different diastereomeric transition states.
Biotransformation and Environmental Fate Non Clinical Focus
Microbial Degradation Pathways of 1-Nitronaphthalene-7,8-Oxide
While direct studies on the microbial degradation of this compound are specific, extensive research into its precursor, 1-nitronaphthalene (B515781), provides significant insights into the microbial mechanisms likely involved in its transformation. Microorganisms, particularly bacteria and fungi, have evolved diverse strategies to metabolize nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). nih.govasm.org
The biotransformation of 1-nitronaphthalene has been demonstrated in various microorganisms. For instance, genetically engineered Escherichia coli cells have been instrumental in studying the initial steps of 1-nitronaphthalene degradation. nih.govasm.org These studies have shown that bacteria can employ both oxidative and reductive pathways to transform nitro-PAHs. nih.gov Fungi, on the other hand, often utilize nonspecific enzymes to hydroxylate the aromatic rings of nitro-PAHs, which are then conjugated with molecules like glucose or sulfate (B86663). nih.govasm.org
A key bacterial strain, Sphingobium sp. strain JS3065, has been isolated for its ability to utilize 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.gov This discovery is significant as it points to the potential for complete microbial breakdown of this pollutant. The metabolic pathway in this strain is initiated by an oxidative attack on the naphthalene (B1677914) ring system. nih.govasm.org
The table below summarizes the microbial strains and their observed biotransformation mechanisms for 1-nitronaphthalene, the precursor to this compound.
| Strain/Organism | Transformation Mechanism | Key Findings |
| Sphingobium sp. JS3065 | Oxidative degradation | Capable of using 1-nitronaphthalene as a sole source of carbon, nitrogen, and energy. nih.gov |
| Escherichia coli (genetically modified) | Biotransformation studies | Used to identify the products of the initial dioxygenase-catalyzed reaction. nih.govasm.org |
| Fungi (general) | Hydroxylation and conjugation | Transform nitro-PAHs into hydroxylated derivatives, followed by conjugation. nih.govasm.org |
| Pseudomonas stutzeri | Potential for degradation | Dominant species in a contaminated site with nitronaphthalene, suggesting a role in its biodegradation. mountainscholar.org |
The microbial metabolism of 1-nitronaphthalene involves a suite of specialized enzymes. Rieske non-heme iron-dependent dioxygenases are crucial in initiating the degradation process by adding molecular oxygen to the aromatic ring. asm.org In Sphingobium sp. strain JS3065, a three-component dioxygenase, named NinAaAbAcAd, catalyzes the initial oxidation of 1-nitronaphthalene. nih.govasm.org This reaction results in the formation of 1,2-dihydroxynaphthalene, a central intermediate in naphthalene degradation pathways. nih.govasm.org
While dioxygenases initiate the oxidative attack, nitroreductases play a critical role in the reductive pathway of nitroaromatic compound metabolism. nih.gov These enzymes catalyze the reduction of the nitro group, a key step in the detoxification and subsequent degradation of these compounds. nih.gov Though not explicitly detailed for this compound, their involvement in the metabolism of other nitroaromatics suggests a potential role. nih.gov
The following table details the key enzymes and their functions in the microbial metabolization of 1-nitronaphthalene.
| Enzyme | Function | Organism/System |
| 1-Nitronaphthalene Dioxygenase (NinAaAbAcAd) | Catalyzes the initial oxidation of 1-nitronaphthalene to 1,2-dihydroxynaphthalene. nih.govasm.org | Sphingobium sp. JS3065 nih.gov |
| Nitroreductases | Catalyze the reduction of the nitro group on aromatic compounds. nih.gov | General (implicated in nitroaromatic metabolism) nih.gov |
| cis-Dihydrodiol Dehydrogenase | Converts cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene. semanticscholar.org | Pseudomonas species semanticscholar.org |
| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the aromatic ring of 1,2-dihydroxynaphthalene. frontiersin.org | Pseudomonas species frontiersin.org |
The ultimate goal of bioremediation is the complete mineralization of pollutants to harmless substances like carbon dioxide and water. semanticscholar.org The isolation of Sphingobium sp. strain JS3065, which can grow on 1-nitronaphthalene, provides the first evidence of a microorganism capable of mineralizing a nitro-PAH. nih.gov The catabolic pathway in this bacterium funnels the degradation products of 1-nitronaphthalene into central metabolic pathways via gentisate. nih.gov
In contaminated soils, the mineralization of 1-nitronaphthalene has been observed under anaerobic conditions. One study reported that after a lag period of 4-5 weeks, 1-nitronaphthalene added to a flooded soil was mineralized at an initial rate of 0.21 µg/g per day. nih.gov This indicates that even in the absence of oxygen, microbial communities can completely break down this pollutant. The presence of Pseudomonas stutzeri, a facultative aerobe, in a site contaminated with nitronaphthalene further suggests its involvement in the degradation processes under varying oxygen conditions. mountainscholar.org
Environmental Presence and Atmospheric Degradation Processes
1-Nitronaphthalene and its derivatives are recognized as significant environmental pollutants, primarily originating from combustion processes. Their fate in the atmosphere is governed by chemical reactions initiated by sunlight and reactive atmospheric species.
1-Nitronaphthalene is a prevalent air pollutant, particularly in urban areas, and is found in the gas phase of diesel exhaust. nih.gov It has also been detected in carbon blacks and as part of the particulate matter emitted from diesel engines. nih.gov The incomplete combustion of fossil fuels and biomass are major sources of nitro-PAHs in the environment. nih.govasm.org Although generally found at lower concentrations than their parent PAHs, their potential for harmful effects can be significantly higher. nih.govasm.org
The table below lists the primary environmental sources where 1-nitronaphthalene is found.
| Environmental Matrix | Source/Reason for Presence |
| Diesel Engine Exhaust | Incomplete combustion of diesel fuel. nih.govnih.gov |
| Urban Air Particulates | Adsorption onto particulate matter from various combustion sources. nih.govinchem.org |
| Carbon Black | A byproduct of hydrocarbon combustion. nih.gov |
| Wood Smoke | Incomplete combustion of biomass. walshmedicalmedia.com |
Once in the atmosphere, 1-nitronaphthalene is subject to degradation. Photolysis, the breakdown of compounds by light, is a major degradation pathway. idexlab.com The atmospheric half-life of vapor-phase 1-nitronaphthalene due to reaction with photochemically produced hydroxyl radicals is estimated to be around 6 days. nih.gov However, direct photolysis is much faster, with a measured half-life of about 0.5 hours. nih.govunito.it
In addition to photolysis and reaction with hydroxyl radicals, 1-nitronaphthalene can also react with other atmospheric oxidants such as nitrate (B79036) radicals (especially at night) and ozone. unito.itwho.int These reactions contribute to the transformation and removal of 1-nitronaphthalene from the atmosphere. unito.itwho.int The products of these atmospheric reactions can themselves be reactive and contribute to the formation of other secondary pollutants.
The following table summarizes the atmospheric degradation processes for 1-nitronaphthalene.
| Process | Reactant | Significance |
| Photolysis | Sunlight | Major degradation pathway with a short half-life. nih.govidexlab.comunito.it |
| Reaction with Hydroxyl Radicals (•OH) | Photochemically produced •OH | Contributes to the degradation of vapor-phase 1-nitronaphthalene. nih.gov |
| Reaction with Nitrate Radicals (•NO3) | Atmospheric •NO3 | A potential degradation pathway, particularly during nighttime. unito.itwho.int |
| Reaction with Ozone (O3) | Atmospheric O3 | Can react with 1-nitronaphthalene to form reactive electrophiles. nih.gov |
Modeling of Environmental Lifetimes and Fate
Studies on 1-nitronaphthalene indicate that it is subject to atmospheric degradation, primarily through gas-phase photolysis, which is considered a major atmospheric degradation pathway. researchgate.net The estimated lifetime of 1-nitronaphthalene due to photolysis is short, with some estimates being around 24 minutes to half an hour. researchgate.net This rapid degradation in the atmosphere is a key factor in its environmental fate.
The atmospheric transformation of the parent compound, naphthalene, can lead to the formation of nitronaphthalenes through reactions with OH and NO3 radicals. ca.gov Products of these reactions include 1-nitronaphthalene and 2-nitronaphthalene. ca.gov While this compound is identified as a metabolite, specifically in mice, its formation pathways and persistence in the wider environment have not been the subject of detailed modeling studies based on available results. nih.govebi.ac.uk
Given the lack of specific data for this compound, no data table for its environmental lifetime modeling can be provided.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Detection and Quantification
Chromatography is fundamental to isolating and quantifying 1-Nitronaphthalene-7,8-oxide and its related compounds. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analytes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of non-volatile or thermally labile compounds like this compound. It is frequently used to monitor the progress of chemical reactions that produce this epoxide and to detect its presence in environmental samples.
Reverse-phase HPLC is the most common mode employed for the separation of 1-nitronaphthalene (B515781) and its derivatives. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation of naphthalene (B1677914) derivatives, including various isomers, has been achieved using columns such as LiChrospher® or C18 columns. researchgate.net A gradient elution, typically with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer), allows for the effective separation of compounds with varying polarities within a single analytical run. researchgate.net Detection is commonly performed using an ultraviolet (UV) or a photodiode array (PDA) detector, which provides spectral information that can aid in peak identification. walshmedicalmedia.comcdc.gov For mass spectrometry-compatible applications, volatile buffers like formic acid are used instead of non-volatile salts like phosphoric acid. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds and is particularly powerful for environmental monitoring of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). nih.gov While this compound itself may be thermally labile for direct GC analysis without derivatization, GC-MS is crucial for analyzing its precursor, 1-nitronaphthalene, and other volatile byproducts in environmental samples like air particulates. gcms.czhelsinki.fi
For the analysis of nitro-PAHs in ambient air, high-volume samplers are used to collect particulate matter on filters. gcms.cz The analytes are then extracted using solvents before being concentrated and analyzed. gcms.czlotusinstruments.com Modern approaches utilize triple quadrupole GC-MS/MS systems operating in Multiple Reaction Monitoring (MRM) mode. gcms.czgcms.cz This technique offers exceptional selectivity and sensitivity, allowing for the direct analysis of crude extracts with minimal sample cleanup and enabling detection at the picogram per cubic meter (pg/m³) level in air samples. gcms.cz This high selectivity is crucial for distinguishing target analytes from the complex matrix of environmental samples. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying metabolites like this compound in complex biological matrices such as urine or cell culture media. researchgate.netdtu.dk The coupling of LC's separation power with the high sensitivity and specificity of tandem mass spectrometry allows for the direct measurement of metabolites, often without the need for extensive sample preparation like extraction or derivatization. researchgate.netnih.govscispace.com
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and conjugated metabolites. researchgate.net For naphthalene metabolites, analysis is often performed in negative ion mode. nih.gov The LC-MS/MS method involves the selection of a specific precursor ion (the molecular ion of the target analyte) in the first mass analyzer, fragmentation of this ion in a collision cell, and detection of a specific product ion in the second mass analyzer. nih.gov This selected reaction monitoring (SRM) provides high specificity and sensitivity. researchgate.net This approach enables the development of robust and sensitive assays for quantifying a range of metabolites, including glucuronide and sulfate (B86663) conjugates, which provides a more complete picture of metabolic pathways. researchgate.netnih.gov
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are vital for confirming the molecular structure of this compound and for monitoring its formation and subsequent reactions in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. uobasrah.edu.iq Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
For this compound, ¹H NMR would reveal characteristic signals for the protons on the epoxide ring (oxirane protons), which would be expected to appear in the aliphatic region of the spectrum, likely as doublets due to coupling with adjacent protons. The aromatic protons would appear in the downfield region, with their chemical shifts and coupling patterns providing information about the substitution pattern on the naphthalene core. researchgate.net Similarly, ¹³C NMR would show distinct signals for the epoxide carbons and the aromatic carbons, further confirming the structure. rsc.org Although specific experimental data for this compound is not widely published, the expected shifts can be predicted based on data from 1-nitronaphthalene and other naphthalene epoxides. chemicalbook.comnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the photochemical reactions of 1-nitronaphthalene, including the processes that may lead to the formation of this compound. This method measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.
The UV-Vis spectrum of 1-nitronaphthalene shows characteristic absorption bands. nih.gov During photochemical studies, changes in the absorption spectrum over time upon irradiation with light (e.g., from a Xe-lamp) can be monitored to track the degradation of the parent compound and the formation of photoproducts. walshmedicalmedia.com The appearance of new absorption bands, particularly those shifted to longer wavelengths (a red shift), can indicate the formation of oxidation products. walshmedicalmedia.com For instance, the formation of an oxidation product from 1-nitronaphthalene has been correlated with a new absorption maximum around 445 nm. walshmedicalmedia.com This technique is often coupled with HPLC to obtain the UV-Vis spectra of individual products separated from the reaction mixture. walshmedicalmedia.com
Mass Spectrometry (MS) Fragmentation Analysis for Identifying Reaction Products
The molecular ion (M+) of aromatic compounds is typically intense, often representing the base peak in the spectrum. youtube.com For this compound (m/z 189), the initial fragmentation is expected to occur at the most labile sites: the nitro group and the epoxide ring. The fragmentation of nitroaromatic compounds commonly involves the loss of radical species such as NO (30 Da) and NO₂ (46 Da). researchgate.netyoutube.com Additionally, the epoxide functionality can lead to the loss of an oxygen atom (16 Da) or a CO group (28 Da) following ring rearrangement.
Key predictable fragmentation pathways for this compound include:
Loss of NO₂: A primary fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical. This would produce a fragment ion at m/z 143.
Loss of NO: Rearrangement can lead to the loss of a nitric oxide radical, yielding a fragment ion at m/z 159. researchgate.net
Loss of Oxygen: A characteristic fragmentation for epoxides can be the loss of an oxygen atom, which would generate a fragment corresponding to 1-nitronaphthalene at m/z 173. This deoxygenation is often a thermal process that can occur in the ion source. nih.gov
Sequential Losses: Subsequent fragmentation of the primary ions can occur. For instance, the [M - O]⁺ ion (m/z 173) could then lose NO₂ to yield a fragment at m/z 127, corresponding to the naphthalene cation. Similarly, the [M - NO₂]⁺ ion (m/z 143) could lose CO from the opened epoxide ring, resulting in a fragment at m/z 115.
Direct analysis of complex environmental extracts using MS/MS is a valuable tool for the tentative identification of nitro-PAH species. researchgate.net Negative ion chemical ionization (NICI) mass spectrometry can also be employed to enhance sensitivity and selectivity for electrophilic compounds like nitro-PAHs. researchgate.net
| Proposed Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |
|---|---|---|
| [M]⁺ | 189 | - |
| [M - O]⁺ | 173 | O |
| [M - NO]⁺ | 159 | NO |
| [M - NO₂]⁺ | 143 | NO₂ |
| [M - O - NO₂]⁺ | 127 | O, NO₂ |
| [M - NO₂ - CO]⁺ | 115 | NO₂, CO |
Sample Preparation and Extraction Methods for Research Matrices
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Isolation
The isolation of this compound from complex research matrices such as environmental or biological samples requires robust extraction techniques to separate the analyte from interfering substances. nih.gov The two most common methods for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). scielo.brmdpi.com
Solid-Phase Extraction (SPE)
SPE is a widely used technique for sample cleanup and concentration that partitions analytes between a solid sorbent and a liquid mobile phase. nih.gov For nitro-PAHs and related compounds, reversed-phase SPE is frequently employed. scielo.brresearchgate.net In this method, a non-polar stationary phase, such as octadecylsilica (C18), is used to retain the moderately non-polar this compound from a more polar sample solution. scielo.brresearchgate.net
A typical SPE procedure involves four main steps:
Conditioning: The sorbent is conditioned first with a water-miscible organic solvent (e.g., methanol) and then with water or a buffer to activate the stationary phase. scielo.br
Loading: The sample, often in an aqueous solution, is passed through the SPE cartridge, and the analyte adsorbs to the sorbent.
Washing: The cartridge is washed with a weak solvent to remove polar, water-soluble interferences while the analyte remains bound to the sorbent.
Elution: A strong, non-polar organic solvent is used to disrupt the analyte-sorbent interactions and elute the purified analyte. scielo.br
For nitro-PAHs, C18 and styrene-divinylbenzene (XAD-2) have proven to be effective sorbents. scielo.brresearchgate.net The choice of elution solvent is critical for achieving high recovery; solvents such as methylene (B1212753) chloride and acetonitrile have been used successfully. scielo.brresearchgate.net Studies have shown that for a range of nitro-PAHs, SPE using a C18 sorbent with methylene chloride as the eluent can yield recoveries between 76% and 97%. researchgate.net
| SPE Step | Typical Reagents and Conditions | Purpose |
|---|---|---|
| Sorbent | Octadecylsilica (C18), Styrene-Divinylbenzene (XAD-2) | Retain non-polar to moderately polar analytes. scielo.brresearchgate.net |
| Conditioning | Methanol, followed by ultrapure water | Activate sorbent functional groups. scielo.br |
| Washing | Water or water/methanol mixture | Remove hydrophilic interferences. |
| Elution | Methylene Chloride or Acetonitrile | Desorb and collect the analyte of interest. researchgate.net |
Liquid-Liquid Extraction (LLE)
LLE is a traditional separation technique based on the differential solubility of a compound between two immiscible liquid phases. mdpi.com To extract this compound, an aqueous sample would be mixed with a water-immiscible organic solvent. mdpi.com Due to its polycyclic aromatic structure, the compound is expected to have low water solubility and preferentially partition into the organic phase. nih.gov Common solvents for extracting PAHs and their derivatives include dichloromethane (B109758) (methylene chloride), hexane, and toluene. mdpi.com The process typically involves vigorous shaking of the sample with the extraction solvent in a separatory funnel, followed by collection of the organic layer. Multiple extractions are often performed to ensure quantitative recovery. researchgate.net
Clean-Up Procedures for Complex Research Samples
Following initial extraction, further clean-up is often necessary, especially for samples from complex matrices like fatty tissues, soils, or plant materials, which contain high levels of interfering compounds. nih.govresearchgate.net These interferences can contaminate analytical instruments and complicate data interpretation. americanlaboratory.com
Chromatographic Clean-Up
For complex extracts, column chromatography using normal-phase sorbents is a common and effective clean-up strategy. Sorbents such as silica (B1680970) and Florisil (magnesium silicate) are used to separate analytes from co-extracted matrix components. nih.govresearchgate.net For instance, an extract containing this compound could be passed through a silica gel column. Non-polar interferences like lipids can be washed from the column with a non-polar solvent (e.g., hexane), after which the analyte of interest is eluted with a solvent of slightly higher polarity. This approach is particularly useful for removing fatty matrix components that can interfere with GC/MS analysis. americanlaboratory.com Automated systems using mini-columns, or micro-SPE cartridges, with sorbents like Florisil have been developed for the clean-up of PAHs in food samples. dtu.dk
Dispersive Solid-Phase Extraction (dSPE)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology often incorporates a dSPE step for sample clean-up. nih.gov After an initial extraction (typically with acetonitrile), an aliquot of the extract is mixed with a combination of salts and a sorbent in a centrifuge tube. For removing fatty acids and other lipids from extracts prior to nitro-PAH analysis, sorbents like C18 or specialized zirconia-based materials (e.g., Z-Sep) can be highly effective. nih.govamericanlaboratory.com
Size-Exclusion Chromatography (SEC)
For matrices with very large interfering molecules, such as plant extracts containing chlorophyll (B73375) and lipids, size-exclusion chromatography (SEC) offers an alternative clean-up approach. researchgate.net SEC separates molecules based on their size. The extract is passed through a column with a porous packing material. Large molecules are excluded from the pores and elute quickly, while smaller molecules like PAHs and their derivatives penetrate the pores and elute later, effectively separating them from the high-molecular-weight interferences. researchgate.net
Role in Chemical Synthesis and As a Research Intermediate
Utilization in the Synthesis of Advanced Organic Intermediates
As a reactive electrophile, 1-nitronaphthalene-7,8-oxide is primarily utilized as an in-situ generated intermediate rather than an isolated starting material for large-scale synthesis. Its main role in synthesis is in the formation of specific adducts with biological nucleophiles, which themselves are considered advanced organic intermediates for further study.
The most prominent example is its reaction with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). genome.jpmetabolicatlas.org This reaction leads to the formation of 1-nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene. genome.jpmetabolicatlas.org These glutathione conjugates are critical intermediates in the detoxification pathway and serve as biomarkers for exposure to the parent compound, 1-nitronaphthalene (B515781). idexlab.comresearchgate.net The study of these conjugates provides insight into the metabolic fate of nitrated polycyclic aromatic hydrocarbons. researchgate.net
The epoxide can also covalently bind to proteins, forming protein adducts. idexlab.com While often associated with toxicity, these adducted proteins are complex biomolecules whose identification and study are essential for understanding the mechanisms of chemical-induced cell injury. idexlab.com
| Reactant | Product | Type of Intermediate | Significance |
| Glutathione (GSH) | 1-Nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene | Metabolic Conjugate | Biomarker for exposure, key in detoxification studies. genome.jpmetabolicatlas.org |
| Cellular Proteins | Protein Adducts | Bio-adduct | Used to study mechanisms of cytotoxicity. idexlab.com |
Application in Mechanistic Studies of Aromatic Epoxide Chemistry
This compound is a focal point in mechanistic studies concerning the bioactivation of aromatic compounds. The metabolic conversion of 1-nitronaphthalene to its epoxides, predominantly the 7,8-oxide in lung tissue, is a critical activation step leading to its toxic effects. idexlab.com
Research has focused on the enzymatic processes governing its formation. Studies using recombinant cytochrome P450 enzymes, such as CYP2F2 (mouse) and CYP2F4 (rat), have been instrumental in elucidating the kinetics of this epoxidation reaction. idexlab.com These enzymes efficiently generate the 5,6- and 7,8-epoxides from 1-nitronaphthalene. idexlab.com
Kinetic parameters for the formation of 1-nitronaphthalene epoxides by the rat CYP2F4 enzyme have been determined, providing a quantitative basis for understanding its metabolic rate.
Table of Kinetic Data for Epoxidation by CYP2F4
| Parameter | Value | Basis of Measurement |
|---|---|---|
| Km | 18 µM | Total generated glutathione conjugates idexlab.com |
These mechanistic studies are vital for comparing metabolic pathways across different species and for assessing the relevance of animal toxicity models to human health. idexlab.comresearchgate.net The high reactivity of the epoxide ring and its subsequent reactions, such as hydrolysis to diols or conjugation with glutathione, are classic examples of aromatic epoxide chemistry that are actively investigated to understand the balance between detoxification and bioactivation. researchgate.net
Development of Novel Derivatives for Material Science or Chemical Probe Applications
While this compound itself is not directly used in material science, research into its parent compound, 1-nitronaphthalene, and related derivatives highlights potential avenues for development.
Nitroaromatic compounds are typically non-fluorescent due to rapid deactivation of their excited states. nih.gov However, studies have shown that attaching electron-donating groups, such as an amine or an N-amide, to the naphthalene (B1677914) ring system can dramatically increase the excited-state lifetime and induce fluorescence. nih.gov This principle has been applied to create fluorescent probes from other naphthalene derivatives. researchgate.netvulcanchem.com For instance, derivatives of 1-nitronaphthalene with amino groups can be made to fluoresce, a property highly sought after for chemical probes and sensors. nih.govvulcanchem.com
Although direct derivatization of the unstable this compound for these applications has not been reported, it represents a potential scaffold. The introduction of functional groups onto the epoxide or the aromatic ring could theoretically yield novel compounds with unique photophysical properties. Such derivatives could be explored as specialized chemical probes to investigate enzymatic activity in epoxide metabolism or as building blocks for new materials where the nitro group's electron-withdrawing nature could be advantageous. vulcanchem.com
Table of Compounds Mentioned
| Compound Name |
|---|
| 1,5-Dinitronaphthalene |
| 1,8-Dinitronaphthalene |
| 1-Naphthylamine |
| 1-Nitro-7-hydroxy-8-glutathionyl-7,8-dihydronaphthalene |
| 1-Nitronaphthalene |
| 1-Nitronaphthalene-5,6-oxide (B1245528) |
| This compound |
| 2-Methyl-1-nitronaphthalene |
| 2-Nitronaphthalene |
| Glutathione |
| Naphthalene |
Q & A
Basic: What are the key considerations for synthesizing 1-Nitronaphthalene-7,8-oxide with high purity?
Answer:
The synthesis of this compound typically involves the oxidation of 1-nitronaphthalene under controlled conditions. Key factors include:
- Oxidizing agents : Use of ozone or peracids to selectively form the epoxide group at the 7,8-positions.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions.
- Temperature control : Low temperatures (0–5°C) to prevent overoxidation or ring-opening reactions.
- Purification : Column chromatography or recrystallization to isolate the epoxide from nitroaromatic byproducts.
Contaminants like 1-nitronaphthalene-5,6-oxide may form under suboptimal conditions, necessitating rigorous analytical validation (e.g., NMR, HPLC) .
Basic: How is the structural characterization of this compound validated in experimental settings?
Answer:
Structural validation relies on multi-technique approaches:
- Spectroscopy :
- NMR : Distinct signals for epoxide protons (δ 3.5–4.5 ppm) and nitro-group-coupled aromatic protons.
- MS : Molecular ion peak at m/z 189.04 (monoisotopic mass) and fragmentation patterns confirming the epoxide structure.
- X-ray crystallography : Resolves bond angles and distances, confirming the 7,8-epoxide configuration.
- Chromatography : Retention time consistency in HPLC compared to synthetic standards.
Reference databases like HMDB and KEGG provide spectral predictions for cross-validation .
Basic: What experimental models are used to assess the toxicity of this compound?
Answer:
Toxicity studies employ:
- In vitro systems : Airway epithelial cell lines to evaluate respiratory toxicity via reactive oxygen species (ROS) assays and cytotoxicity markers (e.g., LDH release).
- In vivo models : Rodent studies monitoring lung and liver damage post-inhalation or intraperitoneal exposure.
- Protein binding assays : Radiolabeled ¹⁴C-compound to track covalent adducts with glutathione (GSH) or cytochrome P450 enzymes.
Mechanistic insights include its electrophilic nature, enhanced by ozone interaction, which promotes DNA and protein adduct formation .
Advanced: How can researchers resolve contradictory mutagenicity data for this compound?
Answer:
Discrepancies in Ames test results (e.g., negative without metabolic activation vs. positive with S9 liver fractions) arise due to:
- Metabolic activation : The compound requires CYP450-mediated conversion to reactive intermediates for mutagenicity.
- Experimental variables : Volatility and poor solubility may reduce effective concentrations in assays.
Methodological solutions : - Use liquid-phase incubation systems to stabilize the compound.
- Pair Ames tests with comet assays or micronucleus tests to detect chromosomal damage.
- Validate findings with human hepatocyte co-cultures to mimic metabolic pathways .
Advanced: What methodologies elucidate the metabolic pathways of this compound?
Answer:
Key pathways include:
- Phase I metabolism : CYP450-mediated oxidation, forming dihydrodiol or quinone intermediates.
- Phase II detoxification : Glutathione S-transferase (GST)-catalyzed conjugation with GSH, yielding 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene.
Experimental approaches : - Isotope labeling : ¹⁸O-tracing to track epoxide ring-opening.
- Enzyme kinetics : Recombinant CYP2E1 or GST isoforms to quantify metabolic rates.
- Metabolomics : LC-MS/MS to identify urinary metabolites in exposed animal models .
Advanced: How is the carcinogenic potential of this compound assessed in regulatory frameworks?
Answer:
Carcinogenicity evaluation follows IARC guidelines, integrating:
- Genotoxicity evidence : DNA adduct profiling (e.g., N7-guanine adducts via ³²P-postlabeling).
- Epidemiological data : Cohort studies in occupational settings with exposure monitoring.
- Mechanistic studies : In vivo models (e.g., transgenic rodents) to assess tumorigenicity and dose-response relationships.
The compound’s structural analogy to styrene-7,8-oxide (Group 2A carcinogen) informs risk extrapolation, emphasizing adduct persistence and repair efficiency .
Advanced: How do structural analogs of this compound inform reactivity studies?
Answer:
Comparative analysis with analogs highlights reactivity differences:
| Compound | Key Features | Reactivity Implications |
|---|---|---|
| 1-Nitronaphthalene | No epoxide; nitro group at position 1 | Lower electrophilicity; limited protein binding |
| 2-Nitronaphthalene | Nitro group at position 2 | Altered metabolic activation pathways |
| Naphthoquinone | Quinone moiety | Higher redox activity; induces oxidative stress |
The 7,8-epoxide group in this compound enhances electrophilicity, driving covalent binding to nucleophilic residues in biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
